molecular formula C3Cl6O3 B027547 Triphosgene CAS No. 32315-10-9

Triphosgene

Cat. No. B027547
Key on ui cas rn: 32315-10-9
M. Wt: 296.7 g/mol
InChI Key: UCPYLLCMEDAXFR-UHFFFAOYSA-N
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Patent
US08436182B2

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
3.26 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C@H:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Cl:23][C:24]([Cl:34])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:31])[Cl:30])[Cl:25]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[Cl:23][C:24]([Cl:25])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:30])[Cl:31])[Cl:34].[C:1]1([C@@:7]2([C:24]([Cl:23])=[O:26])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
Name
Quantity
3.26 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
Step Six
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 10) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor is placed in an ice-water cooling bath
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
CUSTOM
Type
CUSTOM
Details
the reactor is submerged in an oil bath
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 70-80° C., in a mean time thick yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
slowly dissolves
CUSTOM
Type
CUSTOM
Details
Since reaction temperature
CUSTOM
Type
CUSTOM
Details
reaches 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
After completion of the reaction the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled down to room temperature (20-24° C.)
FILTRATION
Type
FILTRATION
Details
filtered through celit
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated pyridinium hydrochloride
WASH
Type
WASH
Details
Celit layer is washed with toluene (20 mL)
CUSTOM
Type
CUSTOM
Details
Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while heating the condensing flask in a water bath at 60-65° C
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in heptan (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the hot solution is filtered through celit (20 g)
WASH
Type
WASH
Details
washed with heptan before filtration
WASH
Type
WASH
Details
The celit layer is washed with hot heptan (2×50 mL)
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
The excess of solvent (170 mL) is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
Crystalline, colorless solid is filtered off
WASH
Type
WASH
Details
washed with heptan (2×15 mL)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.63 mmol
AMOUNT: MASS 10.87 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[C@@]1(NCCC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08436182B2

Procedure details

In a three-neck flask the solution of triphosgene (10.87 g, 36.63 mmol) in toluene (60 mL) is prepared at room temperature (23° C.), then the reactor is placed in an ice-water cooling bath. In a separate flask (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (20.0 g, 95.55 mmol, purity 99% (HPLC)) and pyridine (3.26 mL, 40.30 mmol) are placed in toluene (80 mL), while heating at 50-70° C. until the whole amount of solid is dissolved. After cooling down to room temperature, the clear toluene solution is transferred into a dropping funnel. The solution is added dropwise within ca. 10 min. to triphosgene in toluene solution. When the addition is complete, the cooling bath is removed and the reactor is submerged in an oil bath. Reaction mixture is heated at 70-80° C., in a mean time thick yellow solid slowly dissolves. Since reaction temperature reaches 50° C., heating and stirring is continued for 45 min., until disappearance of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline signal (TLC control in CH2Cl2—MeOH 95:5, v/v against substrate sample) is observed. After completion of the reaction the mixture is cooled down to room temperature (20-24° C.), filtered through celit to remove precipitated pyridinium hydrochloride. Celit layer is washed with toluene (20 mL). Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture, while heating the condensing flask in a water bath at 60-65° C. The oily residue is dissolved in heptan (200 mL) at reflux and the hot solution is filtered through celit (20 g), washed with heptan before filtration. The celit layer is washed with hot heptan (2×50 mL) after filtration. The excess of solvent (170 mL) is removed under reduced pressure; the condensed solution to ca. ½ volume is left at 5° C. for 12 h. Crystalline, colorless solid is filtered off and washed with heptan (2×15 mL). (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarbonyl chloride is obtained in 23.3 g, 90% yield; purity (HPLC) 98.4%; T(onset)=62.7° C.
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
3.26 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C@H:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Cl:23][C:24]([Cl:34])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:31])[Cl:30])[Cl:25]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[Cl:23][C:24]([Cl:25])([O:26][C:27](=[O:33])[O:28][C:29]([Cl:32])([Cl:30])[Cl:31])[Cl:34].[C:1]1([C@@:7]2([C:24]([Cl:23])=[O:26])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH2:10][CH2:9][NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
Name
Quantity
3.26 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1NCCC2=CC=CC=C12
Step Six
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 10) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor is placed in an ice-water cooling bath
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
CUSTOM
Type
CUSTOM
Details
the reactor is submerged in an oil bath
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 70-80° C., in a mean time thick yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
slowly dissolves
CUSTOM
Type
CUSTOM
Details
Since reaction temperature
CUSTOM
Type
CUSTOM
Details
reaches 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
After completion of the reaction the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled down to room temperature (20-24° C.)
FILTRATION
Type
FILTRATION
Details
filtered through celit
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated pyridinium hydrochloride
WASH
Type
WASH
Details
Celit layer is washed with toluene (20 mL)
CUSTOM
Type
CUSTOM
Details
Toluene (145 mL) is removed under reduced pressure (0.1-0.15 mmHg) from the post-reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while heating the condensing flask in a water bath at 60-65° C
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in heptan (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the hot solution is filtered through celit (20 g)
WASH
Type
WASH
Details
washed with heptan before filtration
WASH
Type
WASH
Details
The celit layer is washed with hot heptan (2×50 mL)
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
The excess of solvent (170 mL) is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
Crystalline, colorless solid is filtered off
WASH
Type
WASH
Details
washed with heptan (2×15 mL)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.63 mmol
AMOUNT: MASS 10.87 g
Name
Type
product
Smiles
C1(=CC=CC=C1)[C@@]1(NCCC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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